3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
CAS No. |
307953-11-3 |
|---|---|
Molecular Formula |
C29H27N3OS2 |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H27N3OS2/c1-2-3-4-10-17-31-28(33)26(35-29(31)34)19-24-20-32(25-13-6-5-7-14-25)30-27(24)23-16-15-21-11-8-9-12-22(21)18-23/h5-9,11-16,18-20H,2-4,10,17H2,1H3/b26-19- |
InChI Key |
SGGBJHOVQUFNQK-XHPQRKPJSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Approach
The primary synthetic route involves a Knoevenagel condensation between 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-hexyl-2-thioxothiazolidin-4-one. This reaction forms the critical methylene bridge (-CH=) connecting the pyrazole and thiazolidinone moieties.
Procedure :
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Reactant Preparation :
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Condensation Reaction :
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Equimolar quantities of the aldehyde (1.0 mmol) and 3-hexyl-2-thioxothiazolidin-4-one (1.0 mmol) are dissolved in ethanol (5 mL).
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DABCO (20 mol%) is added as a base catalyst, and the mixture is heated at 80°C for 1 hour.
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The reaction progress is monitored via TLC, with completion typically achieved within 1–2 hours.
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Workup and Purification :
Key Reaction Equation :
Alternative Multi-Step Organic Synthesis
A secondary method involves sequential functionalization of pre-assembled pyrazole and thiazolidinone intermediates:
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Pyrazole Core Synthesis :
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3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via cyclocondensation of phenylhydrazine with a naphthoylacetone derivative, followed by formylation.
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Thiazolidinone Functionalization :
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3-Hexyl-2-thioxothiazolidin-4-one is treated with phosphorus oxychloride to generate the reactive enolate.
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Coupling Reaction :
Reaction Optimization
Catalytic Systems and Solvent Effects
Optimization studies reveal that DABCO in ethanol provides superior yields compared to other bases (Table 1). Polar aprotic solvents like DMF or DMSO reduce reaction efficiency due to poor solubility of intermediates.
Table 1: Optimization of Reaction Conditions
| Base Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DABCO | Ethanol | 80 | 1 | 85 |
| TEA | Ethanol | 80 | 1 | 65 |
| Piperidine | Ethanol | 80 | 1 | 50 |
| DABCO | Water | 80 | 1 | 58 |
| DABCO | Acetonitrile | 80 | 1 | 50 |
Temperature and Stoichiometry
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Temperature : Reactions below 70°C result in incomplete condensation, while temperatures above 90°C promote side reactions.
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Stoichiometry : A 1:1 molar ratio of aldehyde to thioxothiazolidinone minimizes byproduct formation. Excess aldehyde leads to dimerization.
Mechanistic Insights
The synthesis proceeds via a base-catalyzed Knoevenagel mechanism:
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Deprotonation : DABCO abstracts the acidic α-hydrogen from the thioxothiazolidinone, generating a resonance-stabilized enolate.
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Nucleophilic Attack : The enolate attacks the carbonyl carbon of the pyrazole aldehyde, forming a tetrahedral intermediate.
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Elimination : Loss of water yields the conjugated alkene, completing the methylene bridge.
Mechanistic Equation :
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to continuous flow systems enhances reproducibility and reduces reaction times. Microreactors enable precise temperature control, mitigating exothermic side reactions.
Purification Techniques
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Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted starting materials.
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Chromatography : Industrial-scale flash chromatography with silica gel ensures >98% purity for pharmaceutical applications.
Comparative Analysis with Related Compounds
Table 2: Structural and Synthetic Comparisons
| Compound Name | Key Structural Difference | Yield (%) |
|---|---|---|
| 3-Hexyl-5-(thiophen-2-yl derivative) | Thiophene instead of naphthyl | 70 |
| 3-Hexyl-5-(furan-substituted) | Furan ring | 65 |
| Target Compound | Naphthalene moiety | 85 |
The naphthalene group enhances aromatic stacking interactions, improving crystallinity and isolation efficiency compared to smaller heterocycles.
Challenges and Limitations
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Solubility Issues : The naphthalene group reduces solubility in polar solvents, complicating purification.
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Byproduct Formation : Overheating leads to decarbonylation of the aldehyde, generating phenylnaphthyl pyrazole byproducts.
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Catalyst Cost : DABCO, while effective, increases production costs compared to inorganic bases like K₂CO₃ .
Chemical Reactions Analysis
Synthetic Routes and Key Intermediate Formation
The compound is synthesized via a multi-step protocol involving:
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Pyrazole Core Construction :
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Thiazolidinone Formation :
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Final Assembly :
Thioxothiazolidinone Core
Pyrazole-Methylene-Thiazolidinone Conjugate
| Reaction Type | Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Cycloaddition | Dienophiles (e.g., maleimides) | Six-membered heterocycles via [4+2] | |
| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitration at pyrazole C-4 |
Hexyl Chain Modifications
| Reaction Type | Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O | Terminal oxidation to carboxylic acid | |
| Halogenation | Br₂, CCl₄ | Radical bromination at C-2/C-3 |
Catalytic and Solvent Effects
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Iodine Catalysis : Enhances cyclization efficiency in pyrazole-thiazolidinone hybrids .
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Solvent-Free Conditions : Improve yields in reductive amination steps (e.g., NaBH₄/MeOH) .
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Nano-Catalysts : CdZr₄(PO₄)₆ and CoFe₂O₄@SiO₂ enhance regioselectivity in thiazolidinone syntheses .
Stability and Degradation
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Preliminary studies indicate that compounds containing thiazolidinone and pyrazole derivatives exhibit significant antimicrobial properties. The structural attributes of 3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one may contribute to its efficacy against various bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : Thiazolidinones are often explored for their anti-inflammatory properties. Research suggests that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
- Anticancer Potential : Some studies have indicated that pyrazole derivatives can exhibit anticancer activity. The unique structure of this compound may allow it to interact with cellular targets involved in cancer progression, warranting further investigation into its potential as an anticancer agent.
Materials Science Applications
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can enhance device performance.
- Dyes and Pigments : Given the presence of aromatic systems in its structure, this compound can serve as a precursor for synthetic dyes and pigments used in various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on thiazolidinone derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using standard agar diffusion methods, revealing zones of inhibition comparable to established antibiotics.
Case Study 2: Synthesis and Characterization
Research focused on synthesizing derivatives of 3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one has highlighted its potential as an intermediate in drug development. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the successful synthesis of the compound and its derivatives.
Mechanism of Action
The mechanism of action of 3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound belongs to a class of pyrazole-thiazolidinone hybrids. Key structural variations among analogs include:
- Aromatic substituents : The naphthalen-2-yl group distinguishes it from analogs with naphtho[2,1-b]furan (e.g., compounds in –3) or 4-fluorophenyl groups (e.g., ). Naphthalene’s extended π-system may enhance stacking interactions in biological targets compared to smaller aromatic systems .
- Alkyl chains : The hexyl chain contrasts with shorter (e.g., methyl in ) or branched (e.g., isobutoxy in ) substituents. Longer alkyl chains improve membrane permeability but reduce aqueous solubility .
- Thioxo vs.
Physicochemical Properties
*Estimated using Lipinski’s rules.
Computational and Spectral Insights
- Noncovalent interaction analysis () suggests the naphthalene moiety participates in π-π stacking, while the thioxo group forms hydrogen bonds with protein residues .
- IR and NMR data for analogs (e.g., ) confirm the thioxo group’s signature absorption at ~1646 cm⁻¹ (C=S) and deshielded pyrazole protons at δ 8.2–8.5 ppm .
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) : The hexyl-naphthalene combination optimizes lipophilicity and target binding, making the compound a candidate for antimicrobial or anticancer drug development.
- Synthetic Accessibility : The absence of fluorinated or boronate groups (cf. ) simplifies synthesis compared to kinase inhibitors .
- Unresolved Questions : Biological activity data for the target compound are lacking; future studies should evaluate its efficacy against Gram-positive bacteria and fungal strains.
Biological Activity
The compound 3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Structure and Synthesis
This compound features a thiazolidinone core, which is known for its diverse biological activities. The structural formula can be represented as:
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolidinone ring and subsequent substitutions on the pyrazole moiety.
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives are well-documented. Studies have shown that related compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the target compound have demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 18 |
| 3 | Bacillus subtilis | 12 |
These results indicate that modifications on the thiazolidinone scaffold can lead to enhanced antimicrobial properties.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones has been explored through various assays. For example, compounds with similar structures have shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
In one study, compounds were tested for their ability to stabilize human red blood cell membranes, which is indicative of anti-inflammatory activity. The results indicated that certain derivatives significantly reduced hemolysis at concentrations as low as 100 µg/mL.
Anticancer Activity
The anticancer effects of pyrazole derivatives have been extensively studied. In vitro assays have revealed that compounds related to 3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.08 | EGFR inhibition |
| A549 | 0.15 | Induction of apoptosis |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and receptor inhibition.
Case Studies
Several case studies highlight the efficacy of thiazolidinone derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of thiazolidinone derivatives against multidrug-resistant strains of bacteria, demonstrating notable antibacterial activity and low cytotoxicity in human cell lines.
- Anti-inflammatory Effects in Animal Models : In vivo tests using rodent models showed that thiazolidinone derivatives reduced inflammation markers significantly compared to control groups.
- Anticancer Screening : A comprehensive screening of various derivatives against a panel of cancer cell lines revealed that modifications at specific positions on the pyrazole ring enhanced anticancer activity.
Q & A
Q. How can researchers design an efficient synthetic route for 3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one?
- Methodology : The synthesis typically involves a condensation reaction between a pre-synthesized 3-hexyl-2-thioxothiazolidin-4-one derivative and a substituted pyrazole-aldehyde intermediate. A base (e.g., NaOH or KOH) in a polar solvent (ethanol or methanol) under reflux is commonly used to facilitate the formation of the exocyclic double bond . Key steps include:
- Preparation of the pyrazole-aldehyde intermediate via Suzuki coupling or nucleophilic substitution to attach the naphthalene and phenyl groups.
- Optimization of reaction time and temperature (e.g., reflux at 80°C for 2–6 hours) to maximize yield.
- Purification via recrystallization from ethanol-DMF mixtures .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key signals interpreted?
- Methodology :
- 1H/13C NMR : Identify the thioxothiazolidinone ring (C=S signal at ~190 ppm in 13C NMR) and the exocyclic methylene proton (δ ~7.5–8.0 ppm in 1H NMR). The naphthalene protons appear as multiplet signals in the aromatic region .
- IR Spectroscopy : Confirm the C=S stretch (1050–1250 cm⁻¹) and carbonyl (C=O) stretch (~1680–1720 cm⁻¹).
- X-ray Crystallography : Resolve the Z/E configuration of the methylene group and verify intramolecular hydrogen bonding patterns .
Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and purity of the compound?
- Methodology :
- Solvent Selection : Ethanol or methanol enhances solubility of intermediates, while DMF improves recrystallization efficiency .
- Catalyst Screening : Base strength (e.g., KOH vs. NaOH) affects reaction kinetics; stronger bases may reduce side reactions.
- Temperature Control : Prolonged reflux (>6 hours) can lead to decomposition, necessitating TLC monitoring to terminate reactions at optimal conversion .
Advanced Research Questions
Q. How can computational chemistry predict the binding interactions of this compound with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial enolase or kinases). Focus on hydrogen bonding with the thioxothiazolidinone sulfur and π-π stacking with the naphthalene moiety .
- MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) to assess binding free energy and conformational dynamics over 100+ ns trajectories.
Q. How should researchers resolve discrepancies in biological activity across different assay models (e.g., bacterial vs. mammalian cells)?
- Methodology :
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion assays. For cytotoxicity, compare MTT and ATP-based luminescence assays .
- Solubility Adjustments : Use DMSO or cyclodextrin complexes to ensure consistent bioavailability in hydrophobic cellular environments.
- Metabolite Profiling : LC-MS/MS can identify degradation products that may explain reduced activity in serum-containing media.
Q. What strategies are recommended for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodology :
- Scaffold Modifications : Synthesize derivatives with varying alkyl chain lengths (e.g., replacing hexyl with butyl) or substituents on the naphthalene ring.
- Pharmacophore Mapping : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data .
- Crystallographic Data : Compare X-ray structures of analogs to identify critical interactions (e.g., hydrophobic packing vs. hydrogen bonding) .
Q. How can stability studies under physiological conditions inform formulation development?
- Methodology :
- Forced Degradation : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-UV and identify products using HRMS.
- Thermal Analysis : TGA/DSC can reveal melting points and phase transitions affecting shelf life.
- Light Sensitivity : UV-vis spectroscopy assesses photodegradation kinetics under ICH Q1B guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
